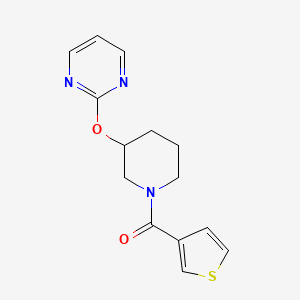

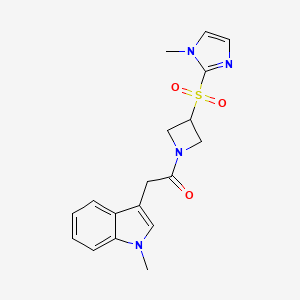

![molecular formula C20H23N5O3S B2519262 N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide CAS No. 1223852-05-8](/img/structure/B2519262.png)

N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a complex organic molecule that may have potential biological activity due to its structural features. The presence of a thiazolo[4,5-d]pyrimidin-6(7H)-yl core suggests that it could be involved in interactions with various biological targets. The methoxybenzyl and piperidinyl groups attached to this core could modulate its pharmacokinetic and pharmacodynamic properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues were synthesized using a microwave-accelerated multi-step process . This involved the condensation of various anilines with intermediates derived from amino-methoxybenzofuran or benzothiophene precursors. Although the exact synthesis of N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by the presence of multiple heterocyclic rings, including the thiazolo[4,5-d]pyrimidin-6(7H) core, which is a common feature in many biologically active compounds. The methoxybenzyl and piperidinyl substituents could influence the molecule's conformation and electronic distribution, potentially affecting its ability to bind to biological targets.

Chemical Reactions Analysis

While specific chemical reactions of N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide are not provided, related compounds have shown reactivity under various conditions. For example, the synthesis of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives involved reactions such as bromination and cyclization with thiourea . These reactions are indicative of the types of chemical transformations that could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide can be inferred from related structures. Compounds with similar scaffolds typically exhibit moderate to good solubility in organic solvents and may have varying solubility in water depending on the nature of the substituents. The presence of heteroatoms such as nitrogen and sulfur in the rings suggests potential for hydrogen bonding, which could affect the compound's solubility and stability. Spectroscopic methods such as NMR, FT-IR, and mass spectrometry are commonly used to confirm the structure of such compounds .

Relevant Case Studies

There are no direct case studies provided for N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide. However, related compounds have been evaluated for their biological activity. For instance, the N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues were found to be promising dual inhibitors of CLK1 and DYRK1A kinases, which are important targets in various diseases . Similarly, the synthesized N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives were screened for antimicrobial, antifungal, and antimalarial activities . These studies suggest that the compound could also be a candidate for biological evaluation.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Therapeutic Potential

Research has focused on the synthesis of novel heterocyclic compounds derived from similar structural frameworks for their potential therapeutic applications. For instance, compounds such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide have been synthesized from visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil. These compounds were screened for their cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activities, analgesic, and anti-inflammatory properties, showing significant potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxic Activity Against Cancer Cell Lines

Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, structurally related to the target compound, were designed, synthesized, and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. These studies revealed compounds with significant inhibitory activities, highlighting their potential as cancer therapeutics (Ding et al., 2012).

Antimicrobial and Antitubercular Activities

The synthesis and antimicrobial evaluation of substituted 2-aminobenzothiazoles derivatives have been a focus of research, indicating the importance of structural features for biological activity. Such studies contribute to the understanding of how modifications in the chemical structure can enhance therapeutic potential against microbial infections (Anuse et al., 2019).

Anti-Alzheimer's Activity

Research into N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives based on the structure of donepezil, a leading drug for Alzheimer's disease, indicates potential for the development of new therapeutic agents for neurodegenerative diseases. This research underscores the importance of structural analogs in discovering new treatments (Gupta et al., 2020).

Propriétés

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c1-28-15-7-5-6-14(10-15)11-21-16(26)12-25-13-22-18-17(19(25)27)29-20(23-18)24-8-3-2-4-9-24/h5-7,10,13H,2-4,8-9,11-12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHUGWPWRRLVBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

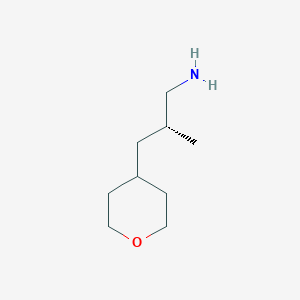

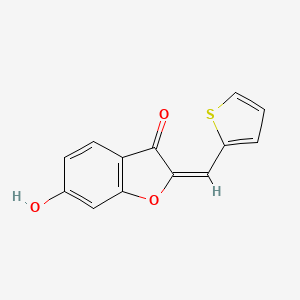

![1-[(Piperidin-2-yl)methyl]pyrrolidin-2-one dihydrochloride](/img/structure/B2519182.png)

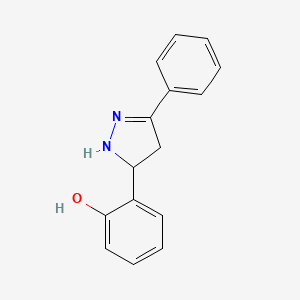

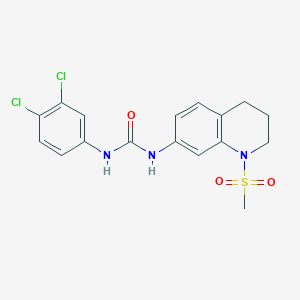

![3-(3,4-dimethoxyphenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519185.png)

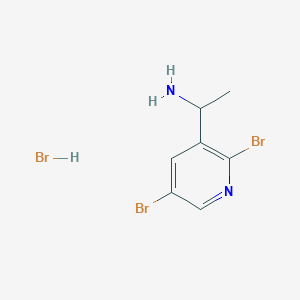

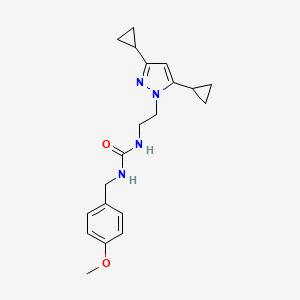

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)

![1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2519195.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2519196.png)

![6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)